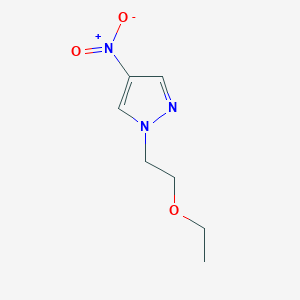![molecular formula C9H6Br3N3 B6361685 3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole CAS No. 1211431-07-0](/img/structure/B6361685.png)
3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole” belongs to a class of compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are often used as building blocks in the synthesis of various pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various routes involving reactions with different reagents . For example, 4,5-dibromo-1H-1,2,3-triazole was synthesized by various routes and reacted with different reagents to give isolable products .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of dibromo-triazoles, including compounds similar to 3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole, has been explored due to their significant applications in medicinal chemistry, bio-conjugation, and materials chemistry. These compounds are characterized by their high biological activity, low toxicity, and systemic nature. For example, the synthesis process involves the use of bromine or N-bromosuccinimide among other agents to achieve high yields. The structures of these compounds are confirmed using various spectroscopic and analytical methods, including 1H-NMR, 13C-NMR, and XRD (Yu et al., 2014).
Biological and Antimicrobial Activities
- Some derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial activities. For instance, new triazole and triazolothiadiazine derivatives were synthesized and showed significant antimicrobial activities against a variety of microorganisms. These findings underline the potential of such compounds in developing new antimicrobial agents (Kaplancikli et al., 2008).
Electroluminescent and Material Applications
- The introduction of halogen atoms and amino groups into the triazole ring has led to a series of important intermediates for further modifications in the fields of medicine, pesticide, and energetic materials. This shows the versatility of triazole compounds in various scientific and industrial applications (Wang et al., 2020).
Novel Synthetic Pathways and Derivatives
- Research has also focused on the reactions of dibromo-1,2,4-triazole derivatives with other compounds to form new structures. These synthetic pathways are crucial for the development of novel compounds with potential applications in various scientific fields (Khaliullin et al., 2014).
Zukünftige Richtungen
The future directions for research on “3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole” would likely depend on its potential applications. Given the biological activity of similar compounds , it could be of interest in the development of new pharmaceuticals or other biologically active compounds.
Eigenschaften
IUPAC Name |
3,5-dibromo-1-[(4-bromophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br3N3/c10-7-3-1-6(2-4-7)5-15-9(12)13-8(11)14-15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCHURFIACPDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361606.png)

![3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361620.png)
![3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361630.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6361640.png)
![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B6361654.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6361659.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361663.png)
![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361670.png)
![4-Bromo-2-[(propylamino)methyl]phenol](/img/structure/B6361675.png)
![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6361701.png)
amine hydrochloride](/img/structure/B6361703.png)
